Quercetin 3,4',7-trissulfate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O16S3 |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[2-hydroxy-4-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O16S3/c16-8-3-6(1-2-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
OHGDJKUWKHBWFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Quercetin 3,4 ,7 Trissulfate
Identification in Specific Plant Taxa
Sulfated flavonoids are not ubiquitous in the plant kingdom but have been identified in a select number of plant families, suggesting a specialized physiological role. nih.gov Their distribution appears to be taxonomically scattered, indicating that the ability to produce these compounds may have evolved independently multiple times. nih.gov
The genus Flaveria (Asteraceae) is particularly renowned for its production of a diverse array of sulfated flavonoids, including highly sulfated derivatives of quercetin (B1663063). frontiersin.orgkaust.edu.sa Species within this genus, such as Flaveria bidentis, are known to synthesize some of the most structurally complex sulfated flavonoids found in nature. researchgate.netnih.gov Research has identified compounds like quercetin 3,7,3',4'-tetrasulfate and quercetin 3-acetyl-7,3',4'-trisulfate within this species. nih.govresearchgate.net While the specific isomer Quercetin 3,4',7-trissulfate is less commonly detailed, the closely related Quercetin 3,3',7-trissulfate has also been reported in Flaveria bidentis. nih.gov The significant presence of these multi-sulfated quercetins underscores the importance of the Flaveria genus as a primary source for studying the biosynthesis and function of these molecules. frontiersin.org The enzymatic machinery in Flaveria, particularly its specialized sulfotransferases, shows a high affinity for quercetin and is capable of producing 3' and 4' sulfate (B86663) derivatives. nih.govmdpi.com
Beyond Flaveria, sulfated flavonoids have been isolated from various other terrestrial and aquatic plant families. kaust.edu.sa Their presence is well-documented in plants adapted to aquatic or high-salt environments. nih.gov Many of these families are not closely related taxonomically, which suggests convergent evolution for this biochemical trait. nih.gov
Table 1: Botanical Families Known to Produce Sulfated Flavonoids
| Family | Genus/Species Examples | Environment |
|---|---|---|
| Asteraceae | Flaveria, Brickellia | Terrestrial, often saline/arid |
| Polygonaceae | Polygonum hydropiper | Swampy areas |
| Zosteraceae | Zostera marina, Phyllospadix | Marine (Seagrasses) |
| Bixaceae | Bixa orellana | Terrestrial |
| Malvaceae | Wissadula periplocifolia | Terrestrial |
| Dilleniaceae | Tetracera stuhimanniana | Terrestrial |
| Verbenaceae | Various | Terrestrial |
Environmental Factors Influencing Biosynthesis and Accumulation
The production of sulfated flavonoids is not constant but is significantly influenced by the plant's external environment. kaust.edu.sa Sulfur availability, in particular, directly impacts the concentration of these compounds. frontiersin.org
A strong correlation exists between plants that synthesize sulfated flavonoids and those that grow in habitats rich in mineral salts, such as coastal, swampy, or saline environments. nih.govkaust.edu.sa This has led to the hypothesis that the sulfation of flavonoids is an ecological adaptation. nih.govresearchgate.net In environments with high concentrations of inorganic sulfate, plants may use flavonoid sulfation as a mechanism for detoxification and removal of excess sulfate. kaust.edu.sa The increased water solubility of sulfated flavonoids compared to their non-sulfated parent compounds may facilitate their transport and sequestration within the plant cell. nih.govresearchgate.net This adaptation is observed in both terrestrial plants in saline soils and marine angiosperms like seagrasses. nih.govkaust.edu.sa
Chemodiversity and Structural Isomers of Sulfated Quercetins
The process of sulfation is not random; specific enzymes called sulfotransferases (SOTs) catalyze the transfer of a sulfate group to particular hydroxyl positions on the quercetin molecule. nih.gov This enzymatic control leads to the production of a wide array of structural isomers, each with a unique sulfation pattern. This chemical diversity is evident within a single plant genus like Flaveria, where different species produce distinct combinations of sulfated flavonoids. frontiersin.org
The position of the sulfate group can dramatically alter the molecule's chemical properties. nih.gov For instance, sulfation at the 3'-position causes a significant shift in the nuclear magnetic resonance (NMR) signals of the carbon skeleton compared to sulfation at the 4'-position. nih.gov This chemodiversity includes monosulfates, disulfates, trissulfates, and even tetrasulfates of quercetin. researchgate.netnih.gov The isolation and characterization of these various isomers, such as quercetin-3'-O-sulfate and quercetin-4'-O-sulfate, are crucial for understanding their distinct biological roles. nih.govnih.gov
Table 2: Examples of Naturally Occurring Sulfated Quercetin Isomers
| Compound Name | Position of Sulfate Group(s) |
|---|---|
| Quercetin-3'-O-sulfate | 3' |
| Quercetin-4'-O-sulfate | 4' |
| Quercetin-7-O-sulfate | 7 |
| Quercetin-3-O-sulfate | 3 |
| Quercetin-7,3'-di-O-sulfate | 7, 3' |
| Quercetin-7,4'-di-O-sulfate | 7, 4' |
| Quercetin-3',4'-di-O-sulfate | 3', 4' |
| Quercetin 3,3',7-trissulfate | 3, 3', 7 |
| Quercetin 3-acetyl-7,3',4'-trisulfate | 7, 3', 4' (plus 3-acetyl) |
Biosynthesis and Enzymatic Transformations of Quercetin 3,4 ,7 Trissulfate
General Pathways of Flavonoid Sulfation
Flavonoid sulfation is a significant metabolic pathway that involves the addition of a sulfate (B86663) group to the flavonoid structure. ontosight.ai This process is catalyzed by a family of enzymes known as sulfotransferases (SOTs) and generally increases the water solubility of the flavonoids, which can affect their transport and biological activity. ontosight.ainih.gov
Role of Cytoplasmic Sulfotransferases (SOTs)
Cytoplasmic sulfotransferases (SOTs) are the primary enzymes responsible for the sulfation of flavonoids. nih.govresearchgate.net They catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the flavonoid molecule. ontosight.ainih.gov This reaction results in the formation of a sulfate ester and adenosine (B11128) 3',5'-bisphosphate. nih.gov In plants, the PAPS required for these reactions is produced in plastids and then transported into the cytoplasm where SOTs are located. nih.gov The sulfation process is not only a detoxification mechanism but also plays a role in regulating the biological activity of flavonoids. ontosight.ainii.ac.jp
Substrate Specificity in Sulfation Reactions
Sulfotransferases exhibit a notable degree of substrate specificity, with different enzymes targeting specific hydroxyl positions on the flavonoid ring system. mdpi.comfrontiersin.org The position of sulfation can significantly influence the biological properties of the resulting flavonoid sulfate. ontosight.ai Studies have shown that the sulfation pattern can be complex and sequential, where the addition of one sulfate group can influence the position of subsequent sulfations. mdpi.com For instance, in Flaveria species, distinct SOTs sequentially sulfate specific hydroxyl groups of quercetin (B1663063). frontiersin.org Research on various organisms has revealed preferences for sulfation at different positions. For example, in mouse liver, regiospecific sulfation of dihydroxyflavones is primarily limited to the 7-OH and 4'-OH positions. nih.gov In contrast, some plant SOTs, like those from Arabidopsis thaliana, show a preference for the 3- or 7-hydroxyl groups of kaempferol. researchgate.netmdpi.com The specificity of these enzymes ensures the controlled production of a diverse array of sulfated flavonoids.
Specific Enzymes Catalyzing Trissulfation of Quercetin
The formation of Quercetin 3,4',7-trissulfate involves the sequential action of specific sulfotransferases. The following enzymes have been identified as key players in the trissulfation of quercetin.
Quercetin-3,3'-bissulfate 7-Sulfotransferase (EC 2.8.2.28) Activity
Quercetin-3,3'-bissulfate 7-sulfotransferase, classified under EC number 2.8.2.28, is an enzyme that catalyzes the final step in one of the proposed biosynthetic routes to a trissulfated quercetin derivative. wikipedia.orgenzyme-database.org This enzyme specifically transfers a sulfate group from PAPS to the 7-hydroxyl group of quercetin 3,3'-bissulfate, yielding quercetin 3,7,3'-trissulfate and adenosine 3',5'-bisphosphate. wikipedia.orgenzyme-database.org It is noteworthy that this enzyme can also utilize quercetin 3,4'-bissulfate as a substrate, indicating some flexibility in its substrate recognition. enzyme-database.orgmicrobialtec.com
| Enzyme Details: EC 2.8.2.28 | |
| Accepted Name | quercetin-3,3′-bissulfate 7-sulfotransferase |
| Systematic Name | 3′-phosphoadenylyl-sulfate:quercetin-3,3′-bissulfate 7-sulfotransferase |
| Reaction | 3′-phosphoadenylyl sulfate + quercetin 3,3′-bissulfate <=> adenosine 3′,5′-bisphosphate + quercetin 3,7,3′-trissulfate |
| Other Names | flavonol 7-sulfotransferase; 7-sulfotransferase; PAPS:flavonol 3,3′/3,4′-disulfate 7-sulfotransferase |
| Comments | Can also accept Quercetin 3,4′-bissulfate. |
| CAS Number | 121855-13-8 |
This table summarizes key information for the enzyme EC 2.8.2.28. wikipedia.orgenzyme-database.orgmicrobialtec.com
Flavonol 7-Sulfotransferase (EC 2.8.2.25) Activity
While the name "flavonol 7-sulfotransferase" is a common name for Quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28), another distinct enzyme, flavonol 3-sulfotransferase (EC 2.8.2.25), is also involved in the early stages of quercetin sulfation. wikipedia.orgkegg.jpcreative-enzymes.com This enzyme catalyzes the transfer of a sulfate group from PAPS to the 3-hydroxyl group of quercetin, forming quercetin 3-sulfate. creative-enzymes.comebi.ac.uk This initial sulfation step is crucial as it provides the substrate for subsequent sulfation reactions leading to di- and tri-sulfated quercetin derivatives. Flavonol 3-sulfotransferase can also act on other flavonol aglycones. kegg.jpcreative-enzymes.com
| Enzyme Details: EC 2.8.2.25 | |
| Accepted Name | flavonol 3-sulfotransferase |
| Systematic Name | 3'-phosphoadenylyl-sulfate:quercetin 3-sulfotransferase |
| Reaction | 3'-phosphoadenylyl sulfate + quercetin <=> adenosine 3',5'-bisphosphate + quercetin 3-sulfate |
| Other Names | Not specified |
| Comments | Also acts on some other flavonol aglycones. |
| CAS Number | 121855-10-5 |
This table summarizes key information for the enzyme EC 2.8.2.25. kegg.jpcreative-enzymes.comebi.ac.uk
Proposed Biosynthetic Routes for this compound
The biosynthesis of this compound is believed to occur through a stepwise sulfation of the quercetin molecule. Based on the known activities of sulfotransferases found in plants like Flaveria, a plausible biosynthetic pathway can be proposed. The pathway likely begins with the formation of quercetin from its precursors via the well-established flavonoid biosynthetic pathway. researchgate.netnih.govmdpi.com Subsequently, a series of sulfation reactions occur.
One proposed route involves the initial sulfation at the 3-position by flavonol 3-sulfotransferase (EC 2.8.2.25) to yield quercetin 3-sulfate. wikipedia.org This monosulfated intermediate can then be further sulfated at the 4'-position by a specific flavonol 4'-sulfotransferase to form quercetin 3,4'-bissulfate. wikipedia.orgkegg.jp Finally, a flavonol 7-sulfotransferase, likely the same enzyme as EC 2.8.2.28 which is known to accept quercetin 3,4'-bissulfate, would catalyze the sulfation of the 7-hydroxyl group to produce the final product, this compound. enzyme-database.orgkegg.jp
Another potential pathway could involve a different order of sulfation events, for instance, initial sulfation at the 7-position followed by sulfation at the 3- and 4'-positions. The exact sequence is dependent on the substrate specificities and relative activities of the various sulfotransferases present in the specific plant species. mdpi.com
Regulation of Sulfation Pathways in Plants
The sulfation of flavonoids in plants is a tightly regulated process, influenced by both developmental cues and environmental stresses. frontiersin.org The expression of most sulfotransferase (SOT) genes in plants like Arabidopsis thaliana is generally low under normal growth conditions but can be induced by various biotic and abiotic stressors. frontiersin.org
A key regulatory point in the sulfation pathway is the partitioning of sulfur between primary and secondary metabolism. researchgate.net This is controlled by the activities of enzymes at a critical branchpoint: ATP sulfurylase, APS kinase, and APS reductase. researchgate.net The availability of the sulfur donor, PAPS, is directly influenced by the activity of APS kinase. researchgate.net Redox regulation, through disulfide-based switches, plays a crucial role in modulating the activities of APS reductase and APS kinase, thereby controlling the allocation of sulfur to either primary metabolism (e.g., synthesis of sulfur-containing amino acids) or secondary metabolism (e.g., sulfation of flavonoids). researchgate.net Oxidative conditions tend to favor the primary pathway, while reductive conditions can lead to increased PAPS production for sulfation reactions. researchgate.net
The regulation of flavonoid biosynthesis itself also indirectly controls the substrate availability for sulfation. frontiersin.org Hormones such as auxin and ethylene (B1197577) have been shown to regulate flavonol biosynthesis, which in turn affects the production of quercetin sulfates that can influence plant development processes like root auxin transport. frontiersin.org
Chemical Synthesis and Derivatization of Quercetin 3,4 ,7 Trissulfate and Analogs
Strategies for Total Chemical Synthesis
The total chemical synthesis of a specific polysulfated quercetin (B1663063) derivative like Quercetin 3,4',7-trissulfate is complex. The primary challenge lies in achieving regioselectivity, as quercetin possesses five hydroxyl groups (at positions 3, 5, 7, 3', and 4') with varying reactivity. Direct sulfation often leads to a complex mixture of products that are difficult to separate. nih.gov
Another approach involves the stepwise enzymatic synthesis, which can be considered a form of total synthesis. For instance, specific sulfotransferases can add sulfate (B86663) groups sequentially. An enzyme from Flaveria sp., quercetin-3,3'-bissulfate 7-sulfotransferase, catalyzes the sulfation of quercetin 3,3'-bissulfate to form quercetin 3,7,3'-trissulfate, demonstrating a potential pathway for building up specific trissulfate isomers. wikipedia.org
Regioselective Sulfation Methods for Quercetin Scaffolds
Achieving regioselectivity is the most critical aspect of synthesizing specific quercetin sulfates. Both chemical and enzymatic methods have been explored, with the latter generally providing superior control.
Chemical Methods: Direct chemical sulfation is often non-selective. The reaction of quercetin with a sulfur trioxide-N-triethylamine (SO₃·NEt₃) complex is a common method but typically yields a mixture of mono-, di-, and other polysulfated isomers. ipb.ptmdpi.com The relative yield of each product can be influenced by reaction conditions, but purification remains a significant challenge. nih.govipb.pt Other reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with tetrabutylammonium (B224687) hydrogen sulfate, also produce mixtures and can lead to the formation of disubstituted compounds. mdpi.com These methods are useful for generating libraries of sulfated derivatives but are inefficient for producing a single, specific isomer. mdpi.com
Enzymatic Methods: Chemoenzymatic procedures offer high regioselectivity under mild conditions. nih.govmdpi.com Sulfotransferases (SOTs) are enzymes that catalyze the transfer of a sulfonate group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on a substrate. nih.gov The regioselectivity is determined by the specific enzyme used.
Arylsulfotransferase from Desulfitobacterium hafniense has been used to synthesize quercetin-3′-O-sulfate and quercetin-4′-O-sulfate. nih.govmdpi.com
SOTs from Flaveria bidentis show a preference for producing 3'- and 4'-sulfate derivatives of quercetin. mdpi.comnih.gov
SOTs from Arabidopsis thaliana tend to transfer sulfate groups to the 3 or 7 positions of flavonols. mdpi.comnih.gov
Human SULT isoforms also exhibit regioselectivity. For example, SULT1A3 is localized in the jejunum and primarily sulfates the 3'-OH position of quercetin. researchgate.net
The table below summarizes the regioselectivity of different sulfation approaches.
| Method/Enzyme Source | Primary Sulfation Positions on Quercetin | Selectivity | Reference |
| Chemical (SO₃·NEt₃ complex) | 3, 7, 3', 4' (mixture of mono- and di-sulfates) | Low | ipb.pt |
| Arylsulfotransferase (D. hafniense) | 3', 4' | High | nih.gov |
| Sulfotransferases (Flaveria bidentis) | 3', 4' | High | mdpi.comnih.gov |
| Sulfotransferases (Arabidopsis thaliana) | 3, 7 | High | mdpi.comnih.gov |
| Human SULT1A3 | 3' | High | researchgate.net |
Synthesis of Partially Sulfated Quercetin Derivatives (e.g., mono-, bissulfates)
The synthesis of partially sulfated quercetin derivatives, such as monosulfates and bissulfates, is essential for identifying metabolic products and studying their biological activities. acs.org These compounds are often intermediates in the formation of more complex sulfates like this compound.
A facile chemical synthesis route involves reacting quercetin with a 10-fold molar excess of the sulfur trioxide-N-triethylamine complex. This approach yields a mixture of products that can be separated and identified by HPLC and mass spectrometry. This method has been used to produce four distinct monosulfates and three disulfates of quercetin. ipb.pt The relative yields, however, are often low. nih.gov
Chemoenzymatic synthesis provides a more controlled route to specific partially sulfated derivatives. Using arylsulfotransferase from Desulfitobacterium hafniense, researchers have prepared quercetin-3′-O-sulfate and quercetin-4′-O-sulfate with purities of ≥95%. nih.gov Similarly, enzymes from Flaveria chlorifolia can synthesize quercetin 3,3'-bissulfate and quercetin 3,4'-bissulfate from quercetin 3-sulfate. wikipedia.org
The table below details the products and yields from a chemical sulfation reaction of quercetin.
| Product | Peak No. (HPLC) | Relative Yield (%) | Type | Reference |
| Quercetin disulfate | 2 | 3.8 | Disulfate | ipb.pt |
| Quercetin disulfate | 3 | 0.8 | Disulfate | ipb.pt |
| Quercetin disulfate | 4 | 1.2 | Disulfate | ipb.pt |
| Quercetin 3-O-sulfate | 5 | 16.0 | Monosulfate | ipb.pt |
| Quercetin 7-O-sulfate | 6 | 4.0 | Monosulfate | ipb.pt |
| Quercetin 4'-O-sulfate | 7 | 1.0 | Monosulfate | ipb.pt |
| Quercetin 3'-O-sulfate | 8 | 1.0 | Monosulfate | ipb.pt |
Preparation of Chemically Modified Quercetin Sulfates for Research Probes
Synthesized quercetin sulfates are invaluable as research probes, primarily serving as authentic analytical standards for metabolism studies. nih.govipb.pt The unequivocal identification of metabolites in plasma, urine, and tissue samples depends on comparing them against these synthesized standards. ipb.ptacs.org
Beyond their use as standards, sulfated quercetin derivatives are synthesized to investigate specific biological functions. For example, quercetin 3,7,3′,4′-tetrasulphate and quercetin 3-acetyl-7,3′,4′-trisulphate have been prepared to study their anticoagulant and antiplatelet properties. nih.gov These chemically well-defined molecules act as probes to understand how sulfation impacts the pharmacological activity of the parent flavonoid.
The modification of the quercetin scaffold prior to sulfation is another strategy. For instance, methylated derivatives of quercetin, such as isorhamnetin (B1672294) (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin), can be sulfated to study the interplay between different metabolic pathways. acs.org
While the direct chemical modification of a pre-formed quercetin sulfate (e.g., by adding a fluorescent tag or a reactive group) is not widely reported, the synthetic routes developed for their initial preparation could be adapted for this purpose. The ability to produce specific isomers through chemoenzymatic synthesis opens the door to creating tailored research probes for studying specific enzyme-substrate interactions or cellular transport mechanisms. nih.govmdpi.com
Molecular Interactions and Structure Function Relationships of Quercetin 3,4 ,7 Trissulfate
Protein-Ligand Binding Studies
Direct experimental protein-ligand binding studies for Quercetin (B1663063) 3,4',7-trissulfate are not extensively documented in available literature. However, computational docking studies on closely related isomers provide significant insights into how this class of molecules may interact with protein targets, particularly those of viral origin.
Computational docking analyses have been performed to investigate the inhibitory potential of various flavonoids against the Alpha-Rep protein, which is encoded by the cotton leaf curl multan alphasatellite and is essential for viral replication. cabidigitallibrary.org In these studies, a database of numerous plant flavonoids was screened for their binding affinity to the Alpha-Rep protein's active site. cabidigitallibrary.org
Among the top-scoring compounds was Quercetin 3,3',7-trissulfate(4−) , an isomer of the compound of interest. This molecule demonstrated a strong interaction with the viral protein, achieving a docking score of -17.9187, indicating favorable binding within the active site. cabidigitallibrary.org Another closely related compound, Quercetin-7-olate 3,4'-bissulfate(3−) , which shares sulfation at the 4' and 7 positions, exhibited an even higher docking score of -18.6539. cabidigitallibrary.org These findings suggest that polysulfated quercetins are promising candidates for interacting with and potentially inhibiting viral proteins. cabidigitallibrary.orgnih.gov The general antiviral activity of quercetin and its derivatives is attributed to their ability to interact with various viral proteins like proteases, polymerases, and those involved in viral entry. nih.govdmed.org.uanih.gov
Table 1: Docking Scores of Sulfated Quercetin Derivatives with Alpha-Rep Viral Protein
| Compound | Docking Score |
| Quercetin-7-olate 3,4'-bissulfate(3−) | -18.6539 cabidigitallibrary.org |
| Quercetin 3,3',7-trissulfate(4−) | -17.9187 cabidigitallibrary.org |
| Quercetin 3,3'-bissulfate(3−) | -17.1777 cabidigitallibrary.org |
The in silico analysis of Quercetin 3,3',7-trissulfate's interaction with the Alpha-Rep protein identified several key amino acid residues within the protein's active site that form bonds with the flavonoid. cabidigitallibrary.org These interactions are crucial for stabilizing the protein-ligand complex. The study revealed that Quercetin 3,3',7-trissulfate forms interactions with multiple residues, including Glutamine (Gln), Serine (Ser), and Leucine (Leu). cabidigitallibrary.org
Specifically, the interactions involved:
Gln 55 (side chain donor)
Ser 6 (backbone acceptor)
Gln 5 (side chain acceptor)
Leu 56 (backbone donor)
Gln 7 cabidigitallibrary.org
These varied interactions, involving both the side chains and backbones of the amino acids, highlight a multi-point attachment of the sulfated flavonoid within the protein's binding pocket. cabidigitallibrary.org For comparison, another isomer, Quercetin 3,3'-bissulfate, was shown to interact with Lys 78, Arg 60, Ser 6, and Leu 56. cabidigitallibrary.org The ability of quercetin derivatives to engage in specific interactions with amino acid residues is fundamental to their mechanism of action against various protein targets. nih.gov
Table 2: Amino Acid Interactions of Quercetin 3,3',7-trissulfate with Alpha-Rep Protein
| Amino Acid Residue | Type of Interaction |
| Gln 55 | Side chain donor cabidigitallibrary.org |
| Ser 6 | Backbone acceptor cabidigitallibrary.org |
| Gln 5 | Side chain acceptor cabidigitallibrary.org |
| Leu 56 | Backbone donor cabidigitallibrary.org |
| Gln 7 | Interaction within active site cabidigitallibrary.org |
Impact of Sulfation on Molecular Conformation and Dynamics
The addition of multiple, bulky, and negatively charged sulfate (B86663) groups to the quercetin scaffold profoundly influences its three-dimensional structure, conformation, and dynamic behavior. The parent quercetin molecule is known to have significant conformational diversity, with numerous stable planar and non-planar structures possible due to the rotation of its five hydroxyl groups and the B ring relative to the A and C rings. biomedpharmajournal.orgresearchgate.net
Sulfation alters this landscape in several ways:
Electronic Effects : The position of sulfation has distinct electronic consequences. For instance, NMR studies on monosulfates show that sulfation at the 3'-position induces a large upfield shift for the carbon bearing the sulfate group and downfield shifts for adjacent carbons. nih.gov In contrast, sulfation at the 4'-position results in no significant shifts compared to the parent flavonoid, indicating different effects on electron density distribution. nih.gov
Steric Hindrance and Polarity : The introduction of sulfate groups increases steric bulk and significantly enhances the molecule's polarity and water solubility. pan.olsztyn.pl This change in the physicochemical properties affects how the molecule folds and presents its functional groups for interaction with protein targets.
Bond Energies : Theoretical studies indicate that substituting a hydroxyl group with a sulfate moiety increases the Bond Dissociation Energy (BDE) of the remaining hydroxyl groups. rroij.com This suggests that sulfation can alter the molecule's antioxidant potential by making it more difficult to donate a hydrogen atom.
While specific molecular dynamics simulations for Quercetin 3,4',7-trissulfate are not available, the evidence strongly suggests that the trisulfated form would have a distinct conformational profile and dynamic behavior compared to quercetin aglycone, characterized by altered ring planarity, different intramolecular hydrogen bonding patterns, and a unique electrostatic surface potential. biomedpharmajournal.org
Structure-Activity Relationships (SAR) in Sulfated Flavonols
The biological activity of a flavonoid is intrinsically linked to its structure. In sulfated flavonols, the number and position of the sulfate groups are critical determinants of their function, often leading to a different bioactivity profile compared to the parent compound.
The position of sulfation on the quercetin molecule is not random; it is influenced by the inherent reactivity of the different hydroxyl (OH) groups and the specificity of the sulfotransferase enzymes involved. wikipedia.orgebi.ac.uk The general order of reactivity for quercetin's OH groups is 3 > 7 > 3′ > 4′ >> 5. The 5-OH group is rarely conjugated due to its hydrogen bonding with the 4-oxo group. pan.olsztyn.plipb.pt
The location of the sulfate group directly impacts bioactivity:
A study on the anti-inflammatory activity of quercetin metabolites found that functionalization of the 3'-OH group with a sulfate (Quercetin-3'-O-sulfate) reduced lipoxygenase inhibitory activity by up to 50% compared to the aglycone. nih.gov
In contrast, placing a glucuronide substituent at the 3-OH position completely abolished this inhibitory activity, demonstrating that both the position (3' vs. 3) and the nature of the conjugate (sulfate vs. glucuronide) are crucial. nih.gov
Enzymes exhibit high specificity for sulfation positions. For example, Flaveria chlorifolia contains a Quercetin-3-sulfate 4'-sulfotransferase, which specifically creates Quercetin 3,4'-bissulfate. ebi.ac.uk Similarly, other enzymes are known to produce the 3,7,3'-trissulfate isomer. wikipedia.org This enzymatic control underscores the biological importance of specific sulfation patterns.
Metabolic conjugation, including sulfation and glucuronidation, significantly alters the properties and biological effects of quercetin. Comparing the sulfated forms to the original aglycone and other common metabolites like glucuronides is essential for understanding their physiological relevance.
Antioxidant Activity : Sulfation generally leads to a decrease in free radical scavenging activity compared to the aglycone. nih.gov This is because the potent antioxidant activity of quercetin is heavily reliant on the catechol group in the B-ring and the free hydroxyl groups, which are masked by sulfation. pan.olsztyn.pl While quercetin-3-O-glucuronide maintains some antioxidant activity, quercetin-3'-O-sulfate is a weaker DPPH radical scavenger than its parent compound. nih.govnih.gov
Enzyme Inhibition : The effect of sulfation on enzyme inhibition is target-dependent. While the anti-inflammatory activity against lipoxygenase is reduced but not eliminated by 3'-sulfation, the same metabolite (quercetin-3'-O-sulfate) is a potent inhibitor of xanthine (B1682287) oxidase. nih.gov
Physicochemical Properties and Bioavailability : The most significant change upon sulfation is the increase in water solubility. pan.olsztyn.pl This contrasts with the lipophilic nature of the aglycone. biomedpharmajournal.org This increased hydrophilicity affects cell uptake; the uptake of sulfated flavonoids into cells is much lower than that of quercetin aglycone but is comparable to that of the bulky glycoside, isoquercitrin. nih.gov However, the sulfated metabolites may have higher bioavailability in circulation compared to the rapidly metabolized aglycone.
Table 3: Comparative Properties of Quercetin and its Conjugates
| Property | Quercetin (Aglycone) | Quercetin Sulfates (general) | Quercetin Glucuronides (general) |
| Radical Scavenging | High pan.olsztyn.pl | Lower than aglycone nih.gov | Activity can be retained nih.gov |
| Anti-inflammatory (LOX) | Potent inhibitor nih.gov | Activity reduced but retained nih.gov | Activity abolished (at 3-O-position) nih.gov |
| Water Solubility | Low nih.gov | High pan.olsztyn.pl | High |
| Cellular Uptake | High nih.gov | Low nih.gov | Low nih.gov |
Mechanistic Insights from In Vitro Biochemical Assays (Non-Cellular/Non-Clinical)
Detailed in vitro biochemical assay data specifically for this compound is limited in publicly available scientific literature. However, insights into its potential molecular interactions and structure-function relationships can be inferred from studies on closely related sulfated quercetin derivatives, particularly those also found in plants of the Flaveria genus. These non-cellular assays provide a foundational understanding of how sulfation influences the biochemical activities of the quercetin backbone.
Research has focused on various sulfated forms of quercetin, examining their inhibitory effects on different enzymes. Computational studies have also provided models of interaction between these compounds and protein targets.
One area of investigation has been the interaction of sulfated flavonoids with viral proteins. A computational in silico docking study explored the binding of Quercetin 3,3',7-trissulfate, an isomer of the target compound, to the Alpha-rep protein encoded by the cotton leaf curl multan alphasatellite. cabidigitallibrary.org This type of assay predicts the binding affinity and mode of interaction between a ligand and a protein's active site. In this study, Quercetin 3,3',7-trissulfate was identified as one of the top ten flavonoids with a high binding affinity for the viral protein. cabidigitallibrary.org
The study reported a significant docking score for Quercetin 3,3',7-trissulfate, indicating a strong potential inhibitory interaction. cabidigitallibrary.org The model suggested that the compound interacts with several amino acid residues within the active site of the protein, including Gln 55, Ser 6, Gln 5, Leu 56, and Gln 7, through various types of chemical bonds. cabidigitallibrary.org
Table 1: In Silico Docking Analysis of Quercetin 3,3',7-trissulfate
Data from a computational study on the interaction with the Alpha-rep viral protein.
| Compound | Target Protein | Assay Type | Docking Score | Interacting Amino Acid Residues |
|---|---|---|---|---|
| Quercetin 3,3',7-trissulfate | Alpha-rep protein (Cotton Leaf Curl Multan Alphasatellite) | Molecular Docking (In Silico) | -17.9187 | Gln 55, Ser 6, Gln 5, Leu 56, Gln 7 |
Furthermore, experimental in vitro biochemical assays have been conducted on other sulfated flavonoids isolated from Flaveria bidentis, a plant known for producing a variety of these compounds. tandfonline.com One study investigated the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. This research provides valuable comparative data on the effect of the number and position of sulfate groups on inhibitory activity. tandfonline.com
The study revealed that sulfated quercetin derivatives, such as Quercetin 3,7-disulfate and Quercetin 3-sulfate, act as noncompetitive inhibitors of PTP1B. tandfonline.com Quercetin 3,7-disulfate demonstrated the most potent inhibition among the tested compounds. tandfonline.com Molecular dynamics simulations suggested that the presence of multiple sulfate groups on the quercetin scaffold leads to stronger electrostatic and hydrophobic interactions within the enzyme's active site, contributing to a more stable and effective inhibition. tandfonline.com
**Table 2: In Vitro PTP1B Enzyme Inhibition by Sulfated Flavonoids from *Flaveria bidentis***
| Compound | Enzyme | Assay Type | Inhibition Type | IC₅₀ (μM) |
|---|---|---|---|---|
| Quercetin 3,7-disulfate | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Kinetics Assay | Noncompetitive | 4.83 ± 0.20 |
| Quercetin 3-sulfate | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Kinetics Assay | Noncompetitive | 5.54 ± 0.84 |
| Naringenin 7-sulfate | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Kinetics Assay | Noncompetitive | 9.24 ± 0.36 |
These findings collectively suggest that the sulfation of quercetin is a critical modification that influences its interaction with biological macromolecules. The degree and specific pattern of sulfation likely modulate the binding affinity and inhibitory potential against various enzymatic targets. While direct experimental data on this compound is not available, the insights from its isomers and other related sulfated flavonoids indicate that it could possess significant enzyme-inhibiting properties, a hypothesis that awaits confirmation through direct biochemical assays.
Advanced Analytical Methodologies for Quercetin 3,4 ,7 Trissulfate
Chromatographic Techniques for Separation and Quantification
Chromatography is the principal methodology for isolating and measuring Quercetin (B1663063) 3,4',7-trissulfate. The choice of technique depends on the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for analyzing flavonoids and their metabolites. The separation typically employs a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient mobile phase, consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is commonly used to elute the compounds. nih.govnih.gov The inclusion of an acid, like formic or phosphoric acid, is vital for achieving sharp, well-defined chromatographic peaks by controlling the ionization state of the analyte's phenolic groups. nih.govnih.gov
For detection, Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors are invaluable. These detectors capture the full UV-Vis spectrum of compounds as they elute from the column. nih.govmdpi.com This capability allows for the tentative identification of Quercetin 3,4',7-trissulfate by matching both its retention time and its UV-Vis spectrum against a reference standard. Flavonoids have characteristic spectra, and monitoring at specific wavelengths (e.g., 254 nm, 280 nm, or ~370 nm) can enhance detection sensitivity and reduce baseline noise from other substances in the sample. pensoft.netresearchgate.netmdpi.com The precision of well-developed HPLC-PDA methods is typically high, with reported relative standard deviations (RSD) often below 1%. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), or UHPLC, offers significant improvements over traditional HPLC. UPLC systems use columns with smaller particles (typically under 2 µm), which allows for operation at higher pressures. This results in markedly better separation efficiency (resolution), increased sensitivity, and significantly shorter analysis times. mdpi.com These benefits are especially crucial when analyzing complex biological fluids that may contain multiple isomers of quercetin metabolites. frontiersin.orgucdavis.edu
The superior resolving power of UPLC is capable of separating structurally similar isomers, such as quercetin-3-sulfate and quercetin-7-sulfate, which might otherwise overlap in an HPLC analysis. frontiersin.org This separation is essential for their individual quantification. Furthermore, the faster run times provided by UPLC increase sample throughput, a critical factor in large-scale metabolomic research. mdpi.com
Direct analysis of this compound by Gas Chromatography (GC) is not feasible. encyclopedia.pub Its high polarity, attributed to the multiple hydroxyl and sulfate (B86663) functional groups, makes it non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis.
To analyze this compound by GC, a chemical derivatization step is essential. encyclopedia.pubresearchgate.net This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net A common method for compounds containing hydroxyl groups is silylation, which uses a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. gcms.cz This "masking" of the polar groups increases the compound's volatility, allowing it to be analyzed by GC. researchgate.net While this approach can be effective, the derivatization step adds complexity to sample preparation and can be a source of analytical error. encyclopedia.pub However, an optimized GC-MS method for derivatized quercetin has demonstrated good precision with less than 2% RSD. researchgate.net
The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the most powerful and definitive approach for identifying and structurally confirming this compound. frontiersin.orgucdavis.edu While LC-DAD provides useful preliminary data, LC-MS adds the critical dimension of molecular weight.
Following separation on the LC, the analyte enters the mass spectrometer's ion source, where it is ionized, most commonly by electrospray ionization (ESI). The instrument's mass analyzer then determines the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₅H₁₀O₁₆S₃), the calculated exact mass is 541.9131 g/mol . nih.gov High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, can measure this mass with exceptional accuracy (often with less than 5 parts-per-million error), which helps to confirm the compound's elemental formula. semanticscholar.orgucdavis.edu
LC-MS/MS provides further structural detail. In this technique, a specific ion (the precursor ion), such as the deprotonated molecule of this compound, is selected and fragmented. The resulting pattern of product ions serves as a structural "fingerprint." For sulfated compounds, a characteristic fragmentation is the neutral loss of a sulfur trioxide (SO₃) group, which corresponds to a loss of 80 mass units. frontiersin.org Analysis of the complete fragmentation pattern can help to deduce the specific locations of the three sulfate groups on the quercetin backbone.
Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a standard method used to characterize flavonoids. The UV-Vis spectrum arises from the compound's chromophore, which in the case of flavonoids, is the system of conjugated double bonds across the A, B, and C rings.
The parent compound, quercetin, displays a characteristic spectrum with two primary absorption bands. jocpr.comresearchgate.net
Band I is found in the 350-385 nm region and is attributed to the electronic transitions in the B-ring cinnamoyl system. ffhdj.com For quercetin, this peak is typically seen at about 370-374 nm. jocpr.comjchr.org
Band II appears in the 250-270 nm region and arises from the A-ring benzoyl system. ffhdj.com This peak is generally observed around 256 nm for quercetin. jocpr.comjocpr.com
The exact wavelength (λmax) and intensity of these bands are influenced by factors such as the solvent, pH, and the presence of substituents on the flavonoid rings. jocpr.comresearchgate.net The attachment of three highly polar sulfate groups to create this compound is expected to alter the electronic environment of the chromophore, likely causing shifts in the positions of these absorption maxima compared to unsubstituted quercetin. While not sufficient for definitive identification alone, the UV-Vis spectrum is a key parameter recorded by HPLC-DAD systems. pensoft.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural elucidation of organic molecules, including flavonoid derivatives. For a compound like this compound, ¹H-NMR and ¹³C-NMR would be instrumental in confirming the precise location of the sulfate groups on the quercetin backbone.
The ¹H-NMR spectrum of the parent quercetin molecule shows distinct signals for its aromatic and hydroxyl protons. thermofisher.comresearchgate.net The protons on the A and B rings exhibit characteristic splitting patterns based on their coupling with adjacent protons. thermofisher.com Upon sulfation at the 3, 4', and 7 positions, significant changes in the NMR spectrum are expected. The attachment of the strongly electron-withdrawing sulfate (–SO₃H) groups would cause a downfield shift (to a higher ppm value) in the signals of the protons located ortho and para to the positions of sulfation. This is a direct consequence of the deshielding effect exerted by the sulfate moiety on the neighboring nuclei. By carefully analyzing these chemical shifts and the coupling constants, the exact substitution pattern can be confirmed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would further verify the structure by establishing proton-proton and proton-carbon correlations across several bonds.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for the sensitive detection and reliable quantification of sulfated flavonoids. frontiersin.org Due to the acidic nature of the sulfate groups, electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing this compound.
In a typical analysis, the compound would be detected as a deprotonated molecule [M-H]⁻ or a multiply charged ion, depending on the pH of the mobile phase. Given the molecular formula C₁₅H₁₀O₁₆S₃, the monoisotopic mass of this compound is approximately 541.91 Da. nih.gov Therefore, its primary identification would involve searching for ions corresponding to this mass.
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. This technique involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. A key fragmentation pathway for sulfated flavonoids is the neutral loss of an SO₃ group (80 Da). frontiersin.org For this compound, sequential losses of the three sulfate groups would be expected, along with fragmentation of the quercetin backbone itself, providing a unique fingerprint for its identification. researchgate.net A novel method for the broad identification of sulfated flavonoids involves using a neutral loss scan specifically targeting this 80 Da loss, which allows for the selective detection of this class of compounds within a complex mixture. frontiersin.org
Table 1: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value/Technique | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic sulfate groups. |
| Parent Ion (m/z) | ~540.9 [M-H]⁻ or ~270.0 [M-2H]²⁻ | Initial identification based on mass. |
| Key MS/MS Transition | Neutral loss of SO₃ (80 Da) | Confirms the presence of sulfate groups. frontiersin.org |
| Fragment Ions (m/z) | Ions corresponding to [M-H-SO₃]⁻, [M-H-2SO₃]⁻, [M-H-3SO₃]⁻, and quercetin aglycone fragments. | Structural elucidation and confirmation. researchgate.net |
Sample Preparation and Extraction Protocols for Complex Matrices
The extraction of a highly polar and water-soluble compound like this compound from complex biological matrices (e.g., plasma, urine, tissue homogenates) or plant material presents a significant challenge. The goal is to efficiently isolate the analyte while removing interfering substances such as proteins, lipids, and salts.
Several sample preparation techniques can be employed, with the choice depending on the matrix and the subsequent analytical method. researchgate.net
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating flavonoids and their metabolites. researchgate.net For a polar compound like this compound, reversed-phase (e.g., C18) or mixed-mode anion-exchange cartridges are suitable. The sample is loaded onto the cartridge, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger solvent, such as methanol or acetonitrile, often with a modifier like formic or acetic acid to control ionization. researchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. encyclopedia.pub While less common for highly polar metabolites, it can be adapted by adjusting the pH and using polar organic solvents.
Solvent Extraction: For solid samples like plant tissues, initial extraction is often performed using solvents such as aqueous methanol or ethanol. mdpi.comimrpress.com Techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can enhance efficiency. mdpi.com Subsequent cleanup using SPE is almost always required. mdpi.com
Table 2: Summary of Extraction Protocols for Polar Flavonoids
| Technique | Principle | Typical Application for Quercetin Metabolites |
|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. researchgate.net | Cleanup and concentration from biological fluids and plant extracts. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. encyclopedia.pub | Initial cleanup, often used for less polar flavonoids but adaptable. encyclopedia.pub |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Efficient extraction from solid plant matrices. encyclopedia.pub |
Method Validation and Quality Control in Research Settings
For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. mdpi.com International guidelines, such as those from the ICH, outline the key parameters that must be evaluated. researchgate.net While specific validation reports for this compound are not widely available, the principles are well-established through extensive validation of methods for its parent compound, quercetin. researchgate.netscielo.brnih.gov
Linearity establishes the range over which the analytical instrument's response is directly proportional to the concentration of the analyte. It is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. mdpi.comtjnpr.org
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. nih.gov
Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov
These parameters define the working range and sensitivity of the analytical method.
Table 3: Example Method Validation Parameters from Quercetin Analysis
| Technique | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|
| HPLC-DAD | 0.05 - 200 | 0.018 | 0.029 | scielo.br |
| HPLC-DAD | N/A | 0.046 | 0.14 | mdpi.comnih.gov |
| HPLC | 5 - 150 | 0.18 | 0.53 | tjnpr.org |
| RP-HPLC | 3 - 18 | 0.236 | 0.786 | researchgate.net |
| HPLC-UVD | N/A | 0.5 | 1.5 | nih.govresearchgate.net |
Note: This data is for the parent compound Quercetin or its glucuronide and serves as a model for the validation approach.
Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels:
Repeatability (Intra-day precision): Assessed over a short period under the same operating conditions. scielo.br
Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts or equipment. scielo.br
Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and is expressed as the percent recovery. scielo.br
Acceptable precision (%RSD) is often defined as being below 15-20% for biological samples, while accuracy (%recovery) is typically expected to be within 85-115%.
Table 4: Example Precision and Accuracy Data from Quercetin Analysis
| Parameter | Acceptable Range/Value | Reference |
|---|---|---|
| Intra-day Precision (%RSD) | < 2% | scielo.br |
| Inter-day Precision (%RSD) | < 2% | scielo.br |
| Accuracy (% Recovery) | 93 - 94% | scielo.br |
| Repeatability (%RSD) | 2.4 - 6.7% | nih.gov |
| Intermediate Precision (%RSD) | 7.2 - 9.4% | nih.gov |
| Accuracy (% Recovery) | 88.6 - 110.7% | nih.gov |
Note: This data is for the parent compound Quercetin and serves as a model for the validation approach.
Future Perspectives and Emerging Research Avenues
Development of Novel Sulfotransferase Inhibitors and Activators
The enzymatic sulfation of flavonoids, a key metabolic process, is catalyzed by sulfotransferases (SULTs). researchgate.net The development of novel inhibitors and activators of these enzymes is a burgeoning area of research with significant therapeutic potential. Pharmacological inhibition of SULTs could enhance the in vivo effects of drug substrates and provide protective strategies against the bioactivation of procarcinogens. mdpi.com
Recent efforts have focused on developing high-throughput screening assays to identify potent SULT inhibitors. mdpi.com For instance, a fluorescence-based microplate assay was developed to screen for inhibitors of human sulfotransferase 1A isoforms (hSULT1As), leading to the identification of several polyphenolic compounds with inhibitory activity. mdpi.com Natural products isolated from various medicinal plants have also been investigated as potential SULT inhibitors. researchgate.net For example, xanthones from Calophyllum brasiliense and flavonoids from Lonchocarpus species have demonstrated inhibitory effects on SULT1A1 and SULT2A1. researchgate.net The potency of this inhibition often depends on the number and position of hydroxyl groups on the compound. researchgate.net
Conversely, the development of SULT activators is also being explored, particularly in the context of prodrug strategies for targeted cancer therapy. medrxiv.org Some anticancer agents require bioactivation by SULTs. medrxiv.orgnih.gov Therefore, identifying or designing molecules that can enhance SULT activity within tumor cells could improve the efficacy of these prodrugs. medrxiv.org
Elucidation of Undiscovered Metabolic Pathways of Sulfated Flavonoids
While sulfation is a recognized metabolic pathway for flavonoids, many aspects of the metabolic fate of sulfated flavonoids, including Quercetin (B1663063) 3,4',7-trissulfate, remain to be fully elucidated. acs.orgresearchgate.net The sulfation of flavonoids increases their water solubility, facilitating their transport in the bloodstream and excretion in urine. nih.govsemanticscholar.org However, the complete metabolic journey, from ingestion and absorption to tissue distribution and final elimination, is complex and involves multiple enzymatic modifications. mdpi.com
Current research aims to expand the understanding of the "sulfatome," the complete set of sulfated metabolites in an organism. acs.org Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are being employed to identify and quantify sulfated flavonoids and their metabolites in biological samples. acs.orgfrontiersin.org These studies have begun to reveal the diversity of sulfated flavonoid conjugates and the influence of factors like gut microbiota on their metabolism. mdpi.com
Key areas for future investigation include:
The role of specific SULT isoforms: While some SULTs involved in flavonoid sulfation have been identified, the precise contribution of each isoform to the formation of specific sulfated metabolites like Quercetin 3,4',7-trissulfate is not fully understood. nih.govsemanticscholar.org
Bioactivity of metabolites: The biological activities of many sulfated flavonoid metabolites are still largely unknown. nih.gov It is crucial to determine whether these metabolites retain, lose, or gain new biological functions compared to their parent compounds.
Advanced Computational Modeling for Structure-Function Prediction
Advanced computational modeling is becoming an increasingly valuable tool for predicting the structure-function relationships of sulfated flavonoids like this compound. These in silico approaches can provide insights into how these molecules interact with biological targets, such as enzymes and receptors, and can help to guide the design of new therapeutic agents. mdpi.com
Molecular docking studies, for example, have been used to explain the regiospecificity of flavonoid sulfation by certain SULT isoforms. acs.org By simulating the binding of different flavonoids to the active site of a SULT enzyme, researchers can predict which hydroxyl groups are most likely to be sulfated. acs.org This information is crucial for understanding the biosynthesis of specific sulfated flavonoids and for designing inhibitors or substrates with desired properties.
Computational methods are also being used to predict the biological activities of sulfated flavonoids. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their observed biological effects. frontiersin.org These models can then be used to screen virtual libraries of compounds and identify those with the highest potential for a particular therapeutic application.
Exploration of Specific Ecological Roles of this compound in Plant Physiology
Sulfated flavonoids, including this compound, are believed to play a variety of important roles in plant physiology, although many of these functions are still under investigation. researchgate.netkaust.edu.saresearchgate.net These compounds are involved in secondary metabolism, chemical defense, and growth regulation. researchgate.netkaust.edu.sa
One proposed role for sulfated flavonoids is in the regulation of plant growth, potentially by influencing auxin transport. nih.govsemanticscholar.org They may also be involved in co-pigmentation, forming stable complexes with anthocyanins to affect flower and fruit color. nih.govkaust.edu.sa Furthermore, sulfated flavonoids are thought to contribute to a plant's defense against environmental stresses, such as microbial pathogens. researchgate.net
The presence of sulfated flavonoids is particularly noted in plants growing in saline or aquatic environments, suggesting a role in ion detoxification. kaust.edu.sa The concentration of sulfated flavonoids in plants can be influenced by the availability of sulfur in the environment. kaust.edu.sa
Future research in this area will likely focus on:
Identifying the specific environmental triggers that lead to the production of this compound and other sulfated flavonoids.
Elucidating the precise mechanisms by which these compounds contribute to stress tolerance and other physiological processes.
Investigating the ecological significance of sulfated flavonoids in plant-microbe and plant-herbivore interactions.
Q & A
Q. How can researchers confirm the structural identity of Quercetin 3,4',7-trissulfate in synthetic or isolated samples?
Methodological Answer: Use a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve sulfation patterns. Compare ¹H/¹³C NMR chemical shifts with known sulfated flavonoid derivatives . For purity validation, employ reverse-phase HPLC with diode-array detection (DAD) and compare retention times against authenticated standards .
Q. What experimental strategies are recommended for synthesizing and purifying this compound?
Methodological Answer: Sulfation can be achieved via regioselective chemical synthesis using sulfur trioxide-triethylamine complexes in anhydrous conditions. Purification requires ion-exchange chromatography to separate sulfated isomers, followed by size-exclusion chromatography to remove unreacted intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with UV quenching .
Intermediate Research Questions
Q. How should researchers design assays to evaluate the antioxidant activity of this compound?
Methodological Answer: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay with quercetin as a positive control. Standardize conditions (pH 7.4, 25°C) and measure IC₅₀ values at λ = 517 nm. Include dose-response curves (10–100 µM) and triplicate replicates to account for variability. Compare results with non-sulfated quercetin to assess sulfation’s impact on redox potential .
Q. What methodological considerations are critical for assessing antimicrobial activity of this compound?
Methodological Answer: Follow CLSI guidelines for broth microdilution assays. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use quercetin 3,4'-diglucoside (MIC range: 50–200 µg/mL) as a reference . Include solvent controls (e.g., DMSO ≤1%) and validate results with live/dead staining or ATP-bioluminescence assays to distinguish bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported bioactivity data for sulfated quercetin derivatives?
Methodological Answer: Perform molecular dynamics (MD) simulations to analyze sulfation’s impact on membrane permeability and protein binding. Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydrogen atom transfer, correlating with experimental IC₅₀ values. For example, 3,4-dihydroxyphenylacetic acid (BDE = 78.5 kcal/mol) shows lower radical scavenging than non-sulfated quercetin . Cross-validate with QSAR models to predict activity under varying pH or solvent conditions .
Q. What experimental design optimizes nanoparticle delivery systems for this compound?
Methodological Answer: Apply a Box-Behnken design to optimize PLGA nanoparticle formulation. Independent variables: PLGA concentration (1–3% w/v), PVA concentration (0.5–2% w/v), and stirring speed (500–1500 rpm). Responses: Particle size (target: <200 nm), polydispersity index (<0.3), and encapsulation efficiency (>80%). Validate using dynamic light scattering (DLS) and in vitro release studies in simulated physiological buffers .
Q. How can researchers address discrepancies in bioavailability studies between in vitro and in vivo models?
Methodological Answer: Use Caco-2 cell monolayers to simulate intestinal absorption in vitro, measuring apparent permeability (Papp). For in vivo validation, employ LC-MS/MS to quantify plasma concentrations in rodent models after oral administration. Adjust for sulfatase activity by co-administering enzyme inhibitors (e.g., ascorbic acid) to stabilize the compound .
Methodological Framework for Hypothesis Development
How to formulate a PICOT-based research question for studying neuroprotective effects of this compound?
Methodological Answer: Structure the question using PICOT:
- P opulation: Human striatal precursor cells (e.g., STHdhQ7/Q7 line) .
- I ntervention: Treatment with 10–50 µM this compound.
- C omparison: Non-sulfated quercetin or vehicle control.
- O utcome: Reduction in oxidative stress markers (e.g., ROS, SOD activity).
- T ime: 24–72 hours post-treatment. Refine via boolean search strategies (e.g., "quercetin sulf* AND neuroprotection") to identify gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
